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molecular formula C7H7N3O5S B8670393 N-Acetyl 5-nitro-3-pyridinesulfonamide CAS No. 62009-08-9

N-Acetyl 5-nitro-3-pyridinesulfonamide

Cat. No. B8670393
M. Wt: 245.22 g/mol
InChI Key: QDSMFABEFWVXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04094982

Procedure details

To 10 ml. of a 10% aqueous sodium carbonate solution of 0.5g. of 5-nitro-3-pyridinesulfonamide was added dropwise 1g. of acetyl chloride at 0° C. The mixture was stirred at room temperature for 2 hours and extracted with ethyl acetate. The extract was purified by silica gel chromatography to give 0.26g. of the desired product. m.p. 176° - 178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[N+:7]([C:10]1[CH:11]=[C:12]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:13]=[N:14][CH:15]=1)([O-:9])=[O:8].[C:20](Cl)(=[O:22])[CH3:21]>>[C:20]([NH:19][S:16]([C:12]1[CH:13]=[N:14][CH:15]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=1)(=[O:17])=[O:18])(=[O:22])[CH3:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NC1)S(=O)(=O)N
Name
1g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give 0.26g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NS(=O)(=O)C=1C=NC=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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